4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(3-methoxypropyl)aniline;oxalic acid
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Overview
Description
4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(3-methoxypropyl)aniline;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, a tetrafluorinated aniline ring, and an oxalic acid moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(3-methoxypropyl)aniline;oxalic acid typically involves multiple steps, including the formation of the aniline derivative and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(3-methoxypropyl)aniline;oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: The tetrafluorinated aniline ring can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are carried out at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(3-methoxypropyl)aniline;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(3-methoxypropyl)aniline;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer crosslinking and UV-curable resins.
Uniqueness
4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(3-methoxypropyl)aniline;oxalic acid stands out due to its tetrafluorinated aniline ring and the presence of both diethylamino and methoxypropyl groups. These features confer unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(3-methoxypropyl)aniline;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F4N2O.C2H2O4/c1-4-23(5-2)10-6-8-12-13(18)15(20)17(16(21)14(12)19)22-9-7-11-24-3;3-1(4)2(5)6/h6,8,22H,4-5,7,9-11H2,1-3H3;(H,3,4)(H,5,6)/b8-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIHIJCLJQGDMU-WVLIHFOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CC1=C(C(=C(C(=C1F)F)NCCCOC)F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/C1=C(C(=C(C(=C1F)F)NCCCOC)F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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